molecular formula C6H9N5 B13192095 4-(4-Amino-2H-1,2,3-triazol-2-YL)butanenitrile

4-(4-Amino-2H-1,2,3-triazol-2-YL)butanenitrile

Cat. No.: B13192095
M. Wt: 151.17 g/mol
InChI Key: QANJLYFYQJMUAX-UHFFFAOYSA-N
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Description

4-(4-Amino-2H-1,2,3-triazol-2-YL)butanenitrile is a nitrogen-rich heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties. The compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-2H-1,2,3-triazol-2-YL)butanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. . This reaction is highly efficient and yields the desired triazole ring with high specificity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-2H-1,2,3-triazol-2-YL)butanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(4-Amino-2H-1,2,3-triazol-2-YL)butanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(4-Amino-2H-1,2,3-triazol-2-YL)butanenitrile exerts its effects is largely dependent on its interaction with molecular targets. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The nitrile group may also play a role in binding to specific sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Amino-2H-1,2,3-triazol-2-YL)butanenitrile is unique due to its specific combination of the triazole ring and the butanenitrile side chain. This combination imparts distinct chemical and physical properties, making it suitable for a variety of applications that similar compounds may not be able to fulfill .

Properties

Molecular Formula

C6H9N5

Molecular Weight

151.17 g/mol

IUPAC Name

4-(4-aminotriazol-2-yl)butanenitrile

InChI

InChI=1S/C6H9N5/c7-3-1-2-4-11-9-5-6(8)10-11/h5H,1-2,4H2,(H2,8,10)

InChI Key

QANJLYFYQJMUAX-UHFFFAOYSA-N

Canonical SMILES

C1=NN(N=C1N)CCCC#N

Origin of Product

United States

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